Acetyl cysteinate
Description
Structure
3D Structure
Properties
CAS No. |
25988-61-8 |
|---|---|
Molecular Formula |
C5H9NO3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
acetyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)9-5(8)4(6)2-10/h4,10H,2,6H2,1H3/t4-/m0/s1 |
InChI Key |
PEWXENMTDDNSMK-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)OC(=O)[C@H](CS)N |
Canonical SMILES |
CC(=O)OC(=O)C(CS)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of N Acetyl Cysteine
Novel Approaches for High-Yield Synthesis of N-Acetyl Cysteine
The industrial production of N-Acetyl Cysteine has prompted research into more efficient synthetic methods that move beyond traditional multi-stage processes. These novel approaches aim to maximize product yield, simplify purification, and reduce environmental impact.
A significant advancement in NAC synthesis is the development of an effective single-batch, or one-pot, process. mdpi.comresearchgate.net This method circumvents the complexities of multi-stage syntheses, offering a streamlined route to high-purity N-Acetyl Cysteine. mdpi.com One such method involves the reaction of L-cysteine with N-acetyl-1H-benzotriazole in methanol (B129727) at room temperature. mdpi.comresearchgate.net The process begins with the preparation of N-acetyl-1H-benzotriazole from the reaction of acetic acid with 1H-benzotriazole and thionyl chloride (SOCl₂). mdpi.com This intermediate is then dissolved in methanol, to which L-cysteine is added and stirred for several hours. mdpi.comresearchgate.net
This single-batch approach has demonstrated the potential to be a viable alternative for producing NAC, achieving a high reaction yield of 94%. mdpi.com The purification process is also optimized, involving a three-step separation using specific solvents to isolate the final product with excellent purity. mdpi.com The initial step uses water to remove the unreacted N-acetyl-1H-benzotriazole, followed by the use of dried ethanol (B145695) to separate any remaining L-cysteine. mdpi.com The final purification step employs diethyl ether to dissolve the benzotriazole (B28993) by-product, leaving the insoluble N-Acetyl Cysteine. mdpi.com
| Step | Reagents | Solvent | Purpose | Reference |
|---|---|---|---|---|
| 1: Synthesis | L-cysteine, N-acetyl-1H-benzotriazole | Methanol | Formation of N-Acetyl Cysteine in a single batch. | mdpi.comresearchgate.net |
| 2: Purification A | Milli-Q Water | - | Isolation of unreacted N-acetyl-1H-benzotriazole. | mdpi.com |
| 3: Purification B | Dried Ethanol | - | Separation of unreacted L-cysteine. | mdpi.com |
| 4: Purification C | Diethyl Ether | - | Removal of benzotriazole by-product. | mdpi.com |
The high-yield, single-batch synthesis of NAC is an adaptation of methods used in peptide synthesis. mdpi.com Solid-phase peptide synthesis (SPPS) is a standard method for the chemical production of peptides, valued for its scalability and potential for automation, which has led to its broad adoption in the pharmaceutical industry. rsc.org While traditional SPPS is known for extensive solvent use, the principles of efficient coupling and purification can be adapted for smaller molecules like NAC. rsc.org
The synthesis of NAC using N-acetyl-1H-benzotriazole leverages a peptide-making route to achieve a high-yield product suitable for industrial consideration. mdpi.com This approach represents a move towards greener chemistry in pharmaceutical production by simplifying the process and potentially reducing the large volumes of solvents typically associated with peptide chemistry. rsc.org The uncomplicated and efficient nature of this method demonstrates how techniques developed for complex polymers like peptides can be successfully modified for the large-scale synthesis of related small-molecule therapeutics. mdpi.com
Synthesis and Characterization of N-Acetyl Cysteine Derivatives
The modification of N-Acetyl Cysteine's chemical structure can lead to derivatives with enhanced properties, such as improved bioavailability and membrane permeability. frontiersin.orgresearchgate.net Research has focused on synthesizing ester and amide derivatives, as well as studying the interaction of NAC with metal ions to form complexes.
N-Acetyl Cysteine Amide (NACA) is a derivative where the carboxylic acid group of NAC is replaced with an amide group, a modification that confers a neutral charge and improves lipophilicity. frontiersin.orgresearchgate.net Several synthetic routes for NACA have been developed.
One efficient, large-scale process starts with N-acetyl-L-cysteine. google.com This method involves:
Contacting N-acetyl-L-cysteine with an organic alcohol (e.g., dry methanol) and an inorganic acid (e.g., sulfuric acid) to form the N-acetyl-L-cysteine ester. google.com
Neutralizing the acid in the resulting solution. google.com
Separating the organic solution containing the ester. google.com
Contacting the isolated N-acetyl-L-cysteine ester with ammonia (B1221849) (e.g., aqueous ammonium (B1175870) hydroxide) to form N-acetyl-L-cysteine amide. google.com
An alternative multi-step pathway begins with the naturally occurring amino acid L-cystine. google.comgoogle.com This process can be summarized in four main steps:
Esterification: The two carboxylic acid groups of L-cystine are protected by reacting it with an alcohol (e.g., methanol) and a chlorinating reagent to form L-cystine dimethyl ester dihydrochloride. google.comgoogle.com
Acetylation: The amino groups are acetylated using acetic anhydride (B1165640) and a base like triethylamine (B128534) in an acetonitrile (B52724) solvent to produce di-N-acetylcystine dimethylester. google.comgoogle.com
Amidation: The methyl ester groups are converted to primary amides by reacting the intermediate with ammonium hydroxide, forming di-N-acetylcystine amide (Di-NACA). google.comgoogle.com
Reductive Cleavage: The disulfide bond in Di-NACA is cleaved using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to yield the final NACA product. google.comgoogle.com
| Pathway | Starting Material | Key Intermediates | Final Step | Reference |
|---|---|---|---|---|
| Route 1 | N-acetyl-L-cysteine | N-acetyl-L-cysteine ester | Ammonolysis with ammonia. | google.com |
| Route 2 | L-cystine | L-cystine dimethylester, di-N-acetylcystine dimethylester, di-N-acetylcystine amide (Di-NACA) | Reductive cleavage of Di-NACA with DTT or TCEP. | google.comgoogle.com |
N-Acetyl-L-cysteine Ethyl Ester (NACET) is another significant derivative, created through the esterification of NAC's carboxyl group. unisi.itnih.gov This modification drastically increases the lipophilicity of the molecule compared to NAC, which improves its pharmacokinetics and ability to cross cell membranes. unisi.itmdpi.com
The synthesis of NACET is typically achieved through the N-acetylation of L-cysteine ethyl ester. unisi.it This reaction is carried out by treating L-cysteine ethyl ester with equimolar amounts of acetic anhydride in a solvent like dichloromethane, often under an inert argon atmosphere. unisi.it Following the reaction, the NACET product is isolated and purified, with analyses confirming a high degree of chemical purity (>99%). unisi.it The resulting compound is a lipophilic, charge-free molecule that can readily enter cells, where it is subsequently de-esterified back to NAC. unisi.itmdpi.com
N-Acetyl Cysteine is a potent chelating agent for many metal ions. jocpr.com Its ability to form metal complexes is attributed to its two primary binding groups: the carboxyl (-COO) and the thiol (-S) groups. acs.orgnih.gov The protonation state of these functional groups plays a crucial role in the formation of these complexes. acs.orgnih.gov The dissociation of a proton from the carboxyl group (pKa1 ≈ 3.14-3.31) followed by the dissociation from the thiol group (pKa2 ≈ 9.43-9.85) results in a negatively charged ligand that can effectively attract and bind metal ions. acs.orgnih.govoup.com
NAC has been shown to form complexes with a variety of metal ions. Studies have prepared and characterized mixed ligand ternary complexes of NAC with metals such as Manganese (Mn(II)), Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)). jocpr.comisca.in In these complexes, NAC typically acts as a primary ligand, coordinating with the metal ion through the oxygen of the carboxylate group and the sulfur of the thiol group. jocpr.comisca.in The stoichiometric ratio of these complexes is often found to be 1:1:1 or 1:1:2 (NAC:Metal:Secondary Ligand). jocpr.com
Furthermore, NAC forms well-defined complexes with heavy metals like Mercury (Hg(II)). oup.com Depending on the pH and the ligand-to-metal ratio, different species can form, including di-, tri-, and even tetra-thiolate complexes such as Hg(NAC)₂²⁻, Hg(NAC)₃⁴⁻, and Hg(NAC)₄⁶⁻. oup.com
| Metal Ion | Example Complex Species | Binding Sites | Reference |
|---|---|---|---|
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Mixed ligand ternary complexes (e.g., 1:1:1 ratio) | Carboxylate (Oxygen), Thiol (Sulfur) | jocpr.comisca.in |
| Mercury (Hg(II)) | Hg(NAC)₂²⁻, Hg(NAC)₃⁴⁻, Hg(NAC)₄⁶⁻ | Primarily Thiol (Sulfur) | oup.com |
| Cr(III), Fe(III) | Studied for equilibrium constants | Carboxylate (Oxygen), Thiol (Sulfur) | nih.gov |
| Cadmium (Cd(II)), Lead (Pb(II)) | Binary and chelate complexes | Carboxylate (Oxygen), Thiol (Sulfur) | nih.gov |
Conjugation Chemistry for Advanced Research Probes
The chemical structure of N-Acetyl Cysteine (NAC), and specifically its deprotonated form, acetyl cysteinate, offers versatile handles for covalent modification, making it an invaluable building block for the synthesis of sophisticated research probes. The reactivity is primarily centered on its nucleophilic thiol group and its carboxylate moiety. In biological and buffered systems (pH > 7), the thiol group exists in equilibrium with its more reactive thiolate anion form (RS⁻), which is a potent nucleophile. This property is extensively exploited for site-specific conjugation to various molecular scaffolds.
Thiol-Maleimide Michael Addition: This is one of the most prevalent and efficient methods for bioconjugation involving cysteine residues. The reaction proceeds via a Michael-type addition where the nucleophilic thiolate anion of this compound attacks one of the electrophilic sp²-hybridized carbons of the maleimide (B117702) double bond. This reaction is highly chemoselective for thiols under mild conditions (typically pH 6.5-7.5), proceeds rapidly at room temperature, and forms a stable thioether linkage. This specificity allows for the precise attachment of NAC to maleimide-functionalized fluorophores, spin labels, or nanoparticles to create probes for detecting reactive oxygen species (ROS), tracking cellular redox state, or studying protein interactions.
Thiol-Ene "Click" Chemistry: The thiol-ene reaction provides an alternative, powerful conjugation strategy. This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an "ene"). It is often initiated by UV light in the presence of a photoinitiator. The key advantages of the thiol-ene reaction include its high efficiency, rapid reaction rates, and orthogonality to many other functional groups found in biological systems, including those targeted by Michael addition. This allows for the creation of complex, multifunctional probes where NAC can be incorporated alongside other molecules without cross-reactivity. For instance, NAC can be conjugated to an alkene-modified surface or polymer to create antioxidant materials.
Carboxylate-Amine Coupling: While the thiol group is the most common site for conjugation, the carboxylic acid moiety of NAC can also be utilized. This typically involves an amidation reaction to form a stable amide bond. The carboxylic acid must first be activated to create a better leaving group. Standard coupling reagents such as carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS), are used to form an active NHS-ester intermediate. This intermediate readily reacts with a primary amine on a target molecule (e.g., an amine-functionalized dye or polymer) to form the final conjugate. This approach is useful when the thiol group of NAC is intended to remain free for its biological or chemical activity.
The table below summarizes key conjugation strategies for developing NAC-based research probes.
| Conjugation Strategy | Reactive Groups | Key Reagents/Conditions | Bond Formed | Typical Application |
| Thiol-Maleimide Addition | NAC Thiolate (-S⁻) + Maleimide | pH 6.5-7.5, Room Temp | Stable Thioether | Fluorescent probes for redox sensing; Attachment to proteins |
| Thiol-Ene "Click" Chemistry | NAC Thiol (-SH) + Alkene | UV light, Photoinitiator | Thioether | Surface functionalization; Hydrogel formation; Polymer synthesis |
| Carboxylate-Amine Coupling | NAC Carboxylate (-COO⁻) + Amine | EDC, NHS | Amide | Creating prodrugs; Attaching to amine-functionalized scaffolds |
Bio-inspired Synthesis and Green Chemistry Principles
The industrial production and derivatization of N-Acetyl Cysteine have increasingly incorporated bio-inspired and green chemistry principles to enhance efficiency, reduce environmental impact, and improve product purity. These approaches move away from classical, often harsh, chemical methods toward more sustainable processes.
Bio-inspired Synthesis: Enzymatic Resolution The primary route to enantiomerically pure N-Acetyl-L-cysteine involves a key bio-inspired step: enzymatic kinetic resolution. The common chemical synthesis of NAC starts from L-cysteine, but this can lead to partial racemization, or it can be synthesized from racemic cysteine, resulting in N-acetyl-DL-cysteine. To obtain the biologically active L-enantiomer, an enzyme is used to selectively process the racemic mixture.
The enzyme Aminoacylase-1 , which is functionally analogous to enzymes found in mammalian kidneys, is employed on an industrial scale. The process works as follows:
A solution of N-acetyl-DL-cysteine is prepared.
Immobilized Aminoacylase-1 is introduced into the reactor.
The enzyme selectively catalyzes the hydrolysis of the acetyl group from N-acetyl-L-cysteine, yielding L-cysteine and acetate.
The N-acetyl-D-cysteine remains unreacted.
The resulting mixture contains L-cysteine and N-acetyl-D-cysteine, which have significantly different physical properties (e.g., solubility), allowing for their easy separation.
The separated N-acetyl-D-cysteine can be racemized and recycled back into the process, maximizing atom economy.
This biocatalytic method is a prime example of green chemistry, as it operates in water under mild temperature and pH conditions, exhibits near-perfect stereoselectivity, and avoids the use of hazardous reagents or solvents required for classical chemical resolution.
Application of Green Chemistry Principles The synthesis and modification of NAC can be evaluated against the 12 principles of green chemistry. The enzymatic resolution process aligns with several of these principles, showcasing a modern, sustainable approach to fine chemical manufacturing.
The table below details the alignment of NAC synthesis with key green chemistry principles.
| Green Chemistry Principle | Application in NAC Synthesis/Derivatization | Benefit / Outcome |
| 1. Prevention | Designing processes (like enzymatic resolution) that minimize byproduct formation from the outset. | Reduced waste treatment costs and environmental burden. |
| 3. Less Hazardous Synthesis | Using water as a solvent and enzymes as catalysts instead of strong acids/bases or toxic metal catalysts. | Inherently safer process for workers and the environment. |
| 5. Safer Solvents & Auxiliaries | The enzymatic resolution step is performed entirely in an aqueous medium, eliminating the need for volatile organic compounds (VOCs). | Reduced air pollution, flammability risk, and solvent waste. |
| 6. Design for Energy Efficiency | Biocatalytic reactions are conducted at or near ambient temperature and pressure. | Significant reduction in energy consumption compared to heat-intensive chemical separations. |
| 8. Reduce Derivatives | Enzymatic resolution avoids the need for protecting/deprotecting groups often required in chiral chemical synthesis. | Fewer reaction steps, leading to higher overall yield and less waste. |
| 9. Catalysis | Aminoacylase-1 is a highly selective and efficient catalyst that can be immobilized and reused multiple times. | Superior to stoichiometric reagents in terms of atom economy and waste reduction. |
By embracing these bio-inspired and green methodologies, the production of high-purity N-Acetyl Cysteine can be achieved in a manner that is both economically viable and environmentally responsible.
Sophisticated Analytical Methodologies for N Acetyl Cysteine and Its Metabolites/derivatives
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of N-acetylcysteine, offering high resolution and versatility. Various HPLC modes have been developed to quantify NAC and its derivatives in diverse matrices, from pharmaceutical formulations to complex biological samples. pcdn.coajpp.in
Reverse-Phase HPLC (RP-HPLC) is a widely employed technique for the simultaneous determination of the reduced thiol form of NAC and its primary oxidized disulfide metabolite, N,N'-diacetyl-L-cystine (Di-NAC). insights.bioinsights.bio A significant challenge in the analysis of NAC is its rapid oxidation to the disulfide form when in solution and exposed to air. pcdn.coinsights.bio Therefore, stability-indicating methods are essential.
To accurately quantify total NAC (both reduced and oxidized forms), sample preparation often includes a reduction step. Reducing agents such as dithiothreitol (B142953) (DTT) or tris[2-carboxyethyl]phosphine (TCEP) are used to convert the disulfide forms back to the reduced thiol, allowing for the measurement of the total NAC content. pcdn.conih.gov The selection of an appropriate diluent is also critical; for instance, 0.3 M hydrochloric acid has been identified as an optimal diluent in the development of certain ion-pair chromatography methods. ijper.org Chromatographic separation is typically achieved on a C18 column. insights.bioinsights.bio
Table 1: Example of RP-HPLC Method for NAC and Di-NAC Quantification
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) | insights.bioinsights.bio |
| Mobile Phase | Isocratic elution with Acetonitrile (B52724) and water (4:96 v/v) containing 0.1% Trifluoroacetic acid (TFA) | insights.bio |
| Flow Rate | 1.0 mL/min | insights.bioinsights.bio |
| Detection | UV at 212 nm | insights.bioinsights.bio |
| Retention Time (NAC) | ~8.9 min | insights.bio |
| Retention Time (Di-NAC) | ~23.7 min | insights.bio |
| LOD (NAC) | 0.0001 mg/mL | insights.bio |
| LOQ (NAC) | 0.00018 mg/mL | insights.bio |
The choice of detector is paramount in HPLC analysis of NAC, influencing the method's sensitivity and selectivity.
Electrochemical Detection: This modality offers high sensitivity for electroactive compounds like NAC. Various systems have been compared, including dropping-mercury electrodes, amalgamated-gold electrodes, and detectors that use post-column electrochemical generation of iodine. nih.gov The latter has been shown to provide good reproducibility and a detection limit of 0.1 µg/mL in plasma. nih.gov More recent developments include sensors based on modified carbon paste electrodes, which can provide a wide linear range (e.g., 0.04 to 435.0 µM) and very low limits of detection (e.g., 0.01 µM). srce.hriapchem.org
Fluorimetric Detection: To achieve high sensitivity, fluorimetric detection is often used following a derivatization step that attaches a fluorescent tag to the NAC molecule. nih.govnih.gov This is particularly useful for analyzing low concentrations of NAC in biological samples. nih.gov For example, derivatization with N-(1-pyrenyl)maleimide (NPM) allows for the analysis of NAC-NPM adducts with a linear calibration range of 8-2500 nM. nih.gov
UV Detection: Ultraviolet (UV) detection is a straightforward and common approach that does not require derivatization. rsc.org The detection is typically performed at low wavelengths, such as 214 nm or 235 nm. rsc.orgresearchgate.net A validated LC-UV method demonstrated linearity in the concentration range of 10 to 50 μg/mL with detection at 214 nm. rsc.org
Mass Spectrometry (MS) Detection: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity. nih.govnih.gov This technique is ideal for quantifying total NAC in complex biological matrices like human plasma. nih.gov Methods often employ an isotope-labeled internal standard, such as d3-N-acetylcysteine, to ensure accuracy. nih.gov A validated LC-MS/MS method established a linear range of 10-5000 ng/mL in human plasma. nih.gov
To analyze NAC along with its polar, ionic impurities and degradation products, ion-pair chromatography is frequently used. ijper.orgnih.gov This technique is a form of reverse-phase chromatography where an ion-pairing agent is added to the mobile phase to form a neutral ion pair with the charged analyte, thereby increasing its retention on a nonpolar stationary phase. For the analysis of NAC and its related substances, such as L-cystine and L-cysteine, an anionic ion-pairing agent like octane (B31449) sulphonate is used at an acidic pH (e.g., 2.2). ijper.orgnih.gov This approach allows for the effective separation and quantification of known and unknown impurities in NAC formulations. ijper.org
Advanced Spectrophotometric and Spectrofluorimetric Techniques
Spectrophotometry and spectrofluorimetry offer simpler and more accessible alternatives to chromatography for NAC quantification, particularly in pharmaceutical preparations. srce.hrnih.gov
Spectrophotometric methods are often based on coupled redox and complexation reactions. nih.gov A common approach involves the reduction of a metal ion, such as Fe(III) or Cu(II), by the thiol group of NAC. nih.govsrce.hr The resulting reduced metal ion, Fe(II) or Cu(I), is then complexed with a chromogenic reagent to form a colored product that can be quantified by measuring its absorbance. nih.govsrce.hr For example, one method uses the reduction of Fe(III) to Fe(II), which then forms a complex with 2,4,6-tripyridyl-s-triazine (TPTZ), with the absorbance measured at 593 nm. nih.gov This method was linear for NAC concentrations from 1.0 µM to 100.0 µM. nih.gov Kinetic spectrophotometric methods, which measure the change in absorbance over time, can offer enhanced selectivity compared to equilibrium-based methods. srce.hr
Spectrofluorimetric methods provide high sensitivity. These can be based on the reaction of NAC with a reagent to form a fluorescent derivative. A procedure using o-phthalaldehyde (B127526) and isoleucine at pH 9.5 results in a product with maximum absorbance at 335 nm and is suitable for assaying NAC in the range of 0.5–49 µg/ml. rsc.org Another approach involves the quenching effect of the drug on the fluorescence of a reagent like acetoxymercuri fluorescein (B123965). researchgate.net
Table 2: Comparison of Spectrophotometric/Spectrofluorimetric Methods for NAC
| Method | Reagents | Principle | λ (nm) | Linear Range | Reference |
|---|---|---|---|---|---|
| Kinetic Spectrophotometry | bis(bathocuproinedisulfonate)cuprate(II) | Redox reaction forming a yellow-orange Cu(I) complex | 483 | 7.0 x 10⁻⁷ to 7.0 x 10⁻⁵ M | srce.hr |
| Equilibrium Spectrophotometry | Fe(III) and 2,4,6-tripyridyl-s-triazine (TPTZ) | Redox reaction followed by complexation | 593 | 1.0 µM to 100.0 µM | nih.gov |
| Spectrophotometry | o-phthalaldehyde and isoleucine | Formation of an absorbing derivative | 335 | 0.5–49 µg/ml | rsc.org |
| Spectrofluorimetry | Acetoxymercuri fluorescein (AMF) | Quenching of AMF fluorescence | λex 500, λem 530 | N/A | researchgate.net |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For NAC, derivatization primarily targets the reactive thiol group to enhance detectability, particularly for HPLC with UV or fluorescence detection.
Pre-column derivatization involves reacting the sample with a derivatizing agent before injection into the HPLC system. This strategy is widely used to improve the sensitivity and selectivity of NAC analysis.
Several reagents have been successfully employed for the pre-column derivatization of NAC's thiol group:
Monobromobimane (mBBr, Thiolyte® MB): This reagent reacts with thiols to form highly fluorescent derivatives, allowing for picogram-level sensitivity with fluorescence detection (λex = 380 nm, λem = 470 nm). tandfonline.comtandfonline.com
N-(1-pyrenyl)maleimide (NPM): NPM is another fluorescent labeling agent that reacts with the thiol group. The resulting NAC-NPM adduct can be analyzed by RP-HPLC with fluorescence detection (λex = 330 nm, λem = 376 nm), providing high sensitivity for quantification in biological samples. nih.govnih.govmst.edu
5,5'-dithio-(bis-2-nitrobenzoic acid) (DTNB or Ellman's Reagent): This classic thiol reagent reacts with NAC to form a mixed disulfide, which can be resolved by HPLC and detected by UV. nih.gov
Ethyl-propiolate (EPL): EPL is a newer reagent that reacts quickly with thiols in aqueous solutions to form a UV-absorbing thioacrylate derivative, making it suitable for automated online derivatization systems. semanticscholar.orgresearchgate.net
Table 3: Common Pre-Column Derivatizing Agents for NAC Thiol Group Analysis
| Derivatizing Reagent | Abbreviation | Resulting Derivative | Detection Method | Reference |
|---|---|---|---|---|
| Monobromobimane | mBBr | Fluorescent bimane adduct | Fluorescence (λex ~380 nm, λem ~470 nm) | tandfonline.comtandfonline.com |
| N-(1-pyrenyl)maleimide | NPM | Fluorescent pyrene (B120774) adduct | Fluorescence (λex ~330 nm, λem ~376 nm) | nih.govnih.gov |
| 5,5'-dithio-(bis-2-nitrobenzoic acid) | DTNB | Mixed disulfide | UV | nih.gov |
| o-Phthalaldehyde | OPA | Fluorescent isoindole derivative (with an amino acid) | Fluorescence / UV | rsc.orgopensciencepublications.com |
| Ethyl-propiolate | EPL | UV-absorbing thioacrylate | UV | semanticscholar.orgresearchgate.net |
| Ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate | SBD-F | Fluorescent SBD-thiol | Fluorescence | mdpi.com |
Post-Column Derivatization for Automated Flow Systems (e.g., FIA, SIA)
Automated flow systems, such as Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA), offer rapid, precise, and low-consumption methods for the determination of N-acetylcysteine, particularly in pharmaceutical formulations. These techniques often employ post-column derivatization, where a chemical reaction after the analytical separation generates a product that can be easily detected, typically by spectrophotometry.
A common approach is based on a redox reaction where NAC reduces a metal-ligand complex, resulting in a colored product. For instance, a widely used method involves the reduction of a Copper(II)-bathocuproine disulfonate (BCS) complex to an orange-colored Copper(I)-BCS complex, which is then measured by its absorbance at approximately 483 nm. researchgate.net Similarly, the reduction of a Copper(II)-neocuproine complex to a yellow-orange Copper(I)-neocuproine complex, with an absorption maximum at 458 nm, has been successfully implemented in a hybrid flow system. nih.govnih.gov Another method utilizes the formation of a complex between NAC and Palladium(II), which can be monitored spectrophotometrically. oup.com
These automated systems are optimized for various parameters, including pH, reagent concentrations, flow rates, and reaction coil length, to achieve maximum sensitivity and throughput. researchgate.netnih.gov FIA methods generally offer a higher sampling rate, while SIA methods are characterized by lower sample and reagent consumption. researchgate.netoup.com
| Parameter | Flow Injection Analysis (FIA) | Sequential Injection Analysis (SIA) | Hybrid Flow System |
|---|---|---|---|
| Principle | Redox reaction with Cu(II)-BCS | Redox reaction with Cu(II)-BCS | Redox reaction with Cu(II)-neocuproine |
| Detection Wavelength | 483 nm | 483 nm | 458 nm |
| Linearity Range | 3.0 x 10-7 – 3.0 x 10-5 mol L-1 | 4.0 x 10-7 – 4.0 x 10-5 mol L-1 | 1.0 x 10-6 – 1.0 x 10-4 mol L-1 |
| Limit of Detection (LOD) | 9 x 10-8 mol L-1 | Not specified | 2.7 x 10-7 mol L-1 |
| Sample Throughput | 120 h-1 | 60 h-1 | 100 h-1 |
| Relative Standard Deviation (RSD) | 0.61% | 2.62% | Not specified |
Hybrid and Coupled Analytical Techniques (e.g., SEC-ICP-AES for metalloprotein interactions)
To achieve higher sensitivity and specificity, especially in complex biological matrices, separation techniques are often coupled with sophisticated detectors. These "hyphenated techniques" provide comprehensive analytical information. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the determination of NAC in human plasma. oup.comsigmaaldrich.com This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. Methods have been developed and validated for the quantification of total NAC in plasma, often involving a reduction step with dithiothreitol (DTT) to convert oxidized forms back to NAC before analysis. sigmaaldrich.com Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, coupled with MS (UPLC-MS) offers even faster and more efficient separations. nih.govinsights.bio
Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for NAC analysis in plasma. This approach requires a derivatization step to make the non-volatile NAC amenable to gas chromatography. researchgate.netresearchgate.net
Liquid Chromatography-UV-Mass Spectrometry (LC-UV-MS) is another hybrid technique that has been applied for the simultaneous determination of NAC and its impurities in pharmaceutical products. In this setup, UV detection is used for the quantification of the highly concentrated NAC, while the more sensitive MS detector is used for the identification and quantification of trace-level impurities. rsc.org
Capillary Electrophoresis (CE) , a high-resolution separation technique, has been coupled with various detectors for NAC analysis. CE-MS, for instance, offers a powerful method for the analysis of NAC and its related substances. ajpp.innih.gov
| Technique | Matrix | Linearity Range | Limit of Quantitation (LOQ) | Key Findings/Application |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 10–5000 ng/mL | 50 ng/mL | Successfully applied to pharmacokinetic studies. oup.comsigmaaldrich.com |
| UPLC-MS | Rat Tissues and Plasma | 1–120 µg/mL (plasma) | 0.66 µg/mL | Used for tissue distribution studies. nih.gov |
| GC-MS | Human Plasma | Not specified | Not specified | Requires a two-step derivatization process. researchgate.netresearchgate.net |
| LC-UV-MS | Pharmaceutical Tablets | Not specified | Not specified | Simultaneous determination of NAC and its impurities. rsc.org |
Method Validation for Reproducibility and Specificity in Research Settings
The validation of analytical methods is a critical requirement to ensure that the data generated is reliable, reproducible, and specific for the analyte of interest. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). rsc.orgpcdn.co Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. documentsdelivered.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. documentsdelivered.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. documentsdelivered.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). documentsdelivered.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pcdn.codocumentsdelivered.com
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pcdn.codocumentsdelivered.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. pcdn.codocumentsdelivered.com
Numerous studies have reported the validation of various analytical methods, primarily RP-HPLC, for the determination of NAC in pharmaceutical dosage forms and biological fluids. ajpp.indocumentsdelivered.com
| Method | Parameter | Typical Reported Values | Reference |
|---|---|---|---|
| RP-HPLC | Linearity (r²) | > 0.999 | documentsdelivered.com |
| Accuracy (% Recovery) | 97-103% | ||
| Precision (% RSD) | < 2% | documentsdelivered.com | |
| LOD | 0.70 µg/mL | ||
| LOQ | 2.11 µg/mL | ||
| LC-MS/MS | Intra-day Precision (% RSD) | < 8.57% | researchgate.net |
| Inter-day Precision (% RSD) | < 10.69% | researchgate.net |
Studies on Analytical Interference Mechanisms (e.g., with creatinine (B1669602) assays)
A significant aspect of analytical methodology is the understanding and mitigation of interferences, where other substances in a sample can artificially alter the measured concentration of the analyte. N-acetylcysteine has been identified as a source of interference in several common clinical laboratory assays.
The most well-documented interference is with the measurement of serum creatinine . NAC can cause a falsely low creatinine reading, particularly with enzymatic methods. sigmaaldrich.comnih.gov This interference is dose-dependent and becomes significant at high NAC concentrations, such as those achieved during intravenous administration for acetaminophen (B1664979) overdose. nih.gov The mechanism is believed to involve the inhibition of the Trinder reaction, a common enzymatic colorimetric method, by the antioxidant properties of NAC. nih.gov In contrast, the older colorimetric Jaffe method for creatinine measurement appears to be unaffected by NAC. sigmaaldrich.comnih.gov This has important clinical implications, as a falsely low creatinine level could mask or delay the diagnosis of acute kidney injury. sigmaaldrich.comnih.gov
NAC has also been shown to interfere with other assays that are based on the Trinder reaction, leading to falsely low results for analytes such as:
Cholesterol
Triglycerides
Uric acid
Lactate
Furthermore, interference has been reported with certain glucose meter devices that use a glucose dehydrogenase-linked assay, where NAC can cause a significant positive bias, leading to erroneously elevated glucose readings. This interference is dependent on the concentrations of both NAC and glucose. Awareness of these potential interferences is crucial for accurate clinical interpretation of laboratory results in patients receiving N-acetylcysteine.
| Affected Assay | Interference Effect | Mechanism/Method Affected | Clinical Significance |
|---|---|---|---|
| Creatinine | Falsely low | Enzymatic methods (Trinder reaction) | May mask or delay diagnosis of acute kidney injury. sigmaaldrich.comnih.gov |
| Cholesterol | Falsely low | Trinder-based assays | Potential misinterpretation of lipid status. |
| Triglycerides | Falsely low | Trinder-based assays | Potential misinterpretation of lipid status. |
| Uric Acid | Falsely low | Trinder-based assays | May affect monitoring of conditions like gout. |
| Glucose | Falsely high | Glucose dehydrogenase-linked glucose meters | Risk of inappropriate insulin (B600854) administration. |
Molecular and Cellular Mechanisms of Action of N Acetyl Cysteine
Role in Glutathione (B108866) (GSH) Homeostasis and Metabolism
NAC is a pivotal molecule in maintaining and augmenting the intracellular pool of glutathione, a critical antioxidant. Its influence on GSH homeostasis is multifaceted, involving the direct provision of a key precursor, modulation of enzymatic activity, and maintenance of the cellular redox environment.
Glutathione is a tripeptide synthesized from three amino acids: glutamate, cysteine, and glycine. The availability of cysteine is the rate-limiting step in the synthesis of GSH. nih.gov N-acetylcysteine serves as a stable and bioavailable precursor to L-cysteine. cymbiotika.comnih.gov Upon administration, NAC is deacetylated by acylases within cells to yield L-cysteine, thereby directly supplementing the intracellular cysteine pool. tandfonline.com This increased availability of cysteine bypasses the primary bottleneck in GSH production, leading to an enhanced rate of synthesis.
Once NAC is absorbed and transported to the liver and other tissues, it is converted to cysteine. cymbiotika.comcymbiotika.com This cysteine is then available for the enzymatic reactions that produce glutathione. cymbiotika.com By providing a direct source of this crucial amino acid, NAC effectively elevates cellular glutathione levels, which in turn enhances the body's antioxidant capacity.
The synthesis of GSH is regulated by a feedback inhibition mechanism where GSH itself can inhibit GCL activity. nih.gov When cellular GSH levels are sufficient, GCL activity is downregulated to prevent overproduction. Conversely, under conditions of oxidative stress or GSH depletion, this inhibition is relieved, allowing for increased GSH synthesis. NAC's role in providing cysteine ensures that when GCL is active, the necessary substrate is available to drive the synthesis of GSH forward. Furthermore, NAC can influence the cellular redox state, which in turn can modulate the activity of redox-sensitive enzymes like GCL. Studies have also pointed to NAC's ability to modulate the cystine-glutamate antiporter, which influences extracellular glutamate levels and can indirectly impact the substrates available for GCL. nih.govfrontiersin.org
The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state and a measure of oxidative stress. nih.govwikipedia.org A higher GSH/GSSG ratio signifies a more reduced environment and a greater capacity to neutralize reactive oxygen species. wikipedia.org Under conditions of oxidative stress, GSH is consumed in the process of detoxifying reactive species, leading to an increase in GSSG and a decrease in the GSH/GSSG ratio.
By promoting the synthesis of new GSH, N-acetylcysteine helps to replenish the pool of reduced glutathione, thereby restoring a favorable GSH/GSSG ratio. plos.org Research has demonstrated that pre-treatment with NAC can significantly enhance the GSH/GSSG ratio in cells exposed to high glucose and palmitic acid, conditions known to induce oxidative stress. plos.org In a study on intestinal subepithelial myofibroblasts from Crohn's disease patients, NAC treatment increased the GSH/GSSG ratio, which was associated with reduced secretion and activity of matrix metalloproteinase-2. nih.gov This ability to maintain redox homeostasis is central to NAC's protective effects against oxidative damage.
Table 1: Effect of NAC Pre-treatment on GSH/GSSG Ratio in Pancreatic Rin-5F Cells
| Treatment Condition | GSH/GSSG Ratio Enhancement with NAC |
|---|---|
| High Glucose + 0.06 mM Palmitic Acid | 20% |
| High Glucose + 0.3 mM Palmitic Acid | 50% |
A significant portion of cysteine in the plasma is bound to proteins, most notably albumin, through disulfide bonds. tandfonline.com This protein-bound cysteine is not immediately available for glutathione synthesis. N-acetylcysteine, being a thiol-containing compound, can participate in thiol-disulfide exchange reactions. tandfonline.comnih.gov Through this mechanism, NAC can reduce the disulfide bonds linking cysteine to plasma proteins, thereby liberating free cysteine. tandfonline.com
This released cysteine can then be taken up by cells and utilized for the synthesis of glutathione. tandfonline.com This represents an indirect but important pathway by which NAC increases the availability of the rate-limiting substrate for GSH production. droracle.ai Studies have shown that clinically relevant concentrations of NAC can significantly increase free cysteine in plasma by decreasing its protein binding. tandfonline.com Research involving labeled NAC in rats indicated that the resulting increase in erythrocyte GSH was largely derived from endogenous cysteine released from proteins via thiol exchange with NAC, rather than directly from the administered NAC itself. tandfonline.com NAC has been shown to rapidly reduce the disulfide bond of cysteinylated human serum albumin (HSA-Cys), regenerating the reduced form of albumin (HSA-SH) and forming a NAC-cysteine dimer. nih.govnih.gov
Direct Chemical Reactivity and Redox Scavenging
Beyond its role as a glutathione precursor, N-acetylcysteine possesses intrinsic antioxidant properties due to the presence of a reactive thiol (-SH) group. This allows it to directly interact with and neutralize various reactive oxygen and nitrogen species.
N-acetylcysteine can directly scavenge a number of harmful free radicals. nih.govspandidos-publications.com Its thiol group can donate a hydrogen atom to neutralize highly reactive species, thereby mitigating their damaging effects on cellular components like lipids, proteins, and DNA. While its direct scavenging activity against some of the most common ROS, such as superoxide and hydrogen peroxide, is considered relatively modest at physiological concentrations, it is an effective scavenger of the highly damaging hydroxyl radical (•OH) and hypochlorous acid (HOCl). researchgate.netnih.gov
NAC also demonstrates reactivity towards reactive nitrogen species (RNS). researchgate.net It can directly scavenge species such as nitrogen dioxide (NO₂) and has been shown to neutralize peroxynitrite (ONOO-), a potent and destructive oxidant formed from the reaction of superoxide and nitric oxide. tandfonline.comresearchgate.net This direct scavenging activity, although perhaps secondary to its role in GSH synthesis, provides an immediate line of defense against oxidative and nitrosative stress, particularly in situations where the glutathione system is overwhelmed. tandfonline.com
Table 2: Direct Scavenging Activity of N-Acetylcysteine
| Reactive Species | Scavenging Efficacy |
|---|---|
| Hydroxyl Radical (•OH) | Excellent |
| Hypochlorous Acid (HOCl) | Excellent |
| Hydrogen Peroxide (H₂O₂) | Slow |
| Superoxide (O₂•⁻) | Not detectable |
| Peroxynitrite (ONOO-) | Effective |
| Nitrogen Dioxide (NO₂) | Effective |
Disulfide Bond Reduction Mechanisms in Macromolecules
N-Acetyl Cysteine (NAC) is recognized for its ability to reduce disulfide bonds in macromolecules, a key mechanism underlying some of its therapeutic effects. consensus.appresearchgate.net This action is primarily attributed to the free sulfhydryl (-SH) group in the NAC molecule, which can participate in thiol-disulfide exchange reactions. researchgate.net
One of the most well-established examples of this mechanism is its mucolytic activity. In conditions characterized by excessive and viscous mucus, high-molecular-weight glycoproteins are heavily cross-linked by disulfide bridges. tandfonline.comacs.org NAC effectively breaks these disulfide bonds, leading to the depolymerization and reduced viscosity of mucus, thereby facilitating its clearance from the respiratory tract. researchgate.nettandfonline.com
Beyond its effects on mucus, NAC can also reduce disulfide bonds in proteins such as albumin. nih.gov For instance, NAC can break the disulfide bond in cysteinylated albumin (HSA-Cys), regenerating the free thiol form of albumin's Cys34 residue. nih.gov This action restores the antioxidant capacity of albumin. nih.gov The reaction proceeds with the NAC thiolate attacking the disulfide bond, forming a mixed disulfide (Cys-NAC) and releasing the reduced protein. tandfonline.comnih.gov The disulfide-reducing activity of NAC is reported to be higher than that of cysteine or glutathione, which is attributed to its stronger nucleophilicity. acs.org
Table 1: Research Findings on Disulfide Bond Reduction by N-Acetyl Cysteine
| Macromolecule | Effect of NAC | Mechanism | Reference |
|---|---|---|---|
| Mucus Glycoproteins | Reduces viscosity | Breaks disulfide cross-links | researchgate.nettandfonline.com |
| Cysteinylated Albumin (HSA-Cys) | Regenerates free thiol form (HSA-SH) | Thiol-disulfide exchange, forming Cys-NAC | nih.gov |
Generation of Hydrogen Sulfide (B99878) (H₂S) and Sulfane Sulfur Species Pathways
A more recently elucidated mechanism of N-Acetyl Cysteine's action involves its metabolic conversion to hydrogen sulfide (H₂S) and sulfane sulfur species. nih.govresearchgate.net This pathway contributes significantly to NAC's antioxidant and cytoprotective effects. nih.govnih.gov
The process begins with the deacetylation of NAC to yield L-cysteine. nih.gov This NAC-derived cysteine then serves as a substrate for desulfuration reactions that generate H₂S. nih.govnih.gov This conversion is facilitated by enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), which are key enzymes in the transsulfuration pathway. rug.nlunl.pt
Once generated, H₂S is predominantly oxidized within the mitochondria to form sulfane sulfur species. nih.govnih.gov This mitochondrial oxidation is a rapid process involving enzymes like 3-mercaptopyruvate sulfurtransferase (MST) and sulfide:quinone oxidoreductase (SQR). nih.govnih.govresearchgate.net These sulfane sulfur species, which include persulfides and polysulfides, are highly reactive and are considered potent antioxidants and signaling molecules. nih.govresearchgate.net They are believed to be the actual mediators of many of the immediate antioxidative and cytoprotective effects previously attributed directly to NAC or NAC-derived glutathione. nih.govresearchgate.netnih.gov
Table 2: Key Enzymes and Products in the NAC-derived H₂S and Sulfane Sulfur Pathway
| Molecule/Enzyme | Role | Cellular Location | Reference |
|---|---|---|---|
| N-Acetyl Cysteine (NAC) | Precursor to Cysteine | Extracellular/Intracellular | nih.gov |
| Cysteine | Direct precursor to H₂S | Intracellular | nih.gov |
| Cystathionine β-synthase (CBS) | H₂S synthesis from Cysteine | Cytosol | rug.nl |
| Cystathionine γ-lyase (CSE) | H₂S synthesis from Cysteine | Cytosol | rug.nl |
| Hydrogen Sulfide (H₂S) | Intermediate signaling molecule | Intracellular | nih.gov |
| 3-Mercaptopyruvate Sulfurtransferase (MST) | Sulfane sulfur generation from H₂S | Mitochondria/Cytosol | nih.govunl.pt |
| Sulfide:Quinone Oxidoreductase (SQR) | H₂S oxidation to sulfane sulfur | Mitochondria | nih.govresearchgate.net |
Modulation of Intracellular Signaling Pathways and Gene Expression
Nuclear Factor Kappa-B (NF-κB) Pathway Regulation
N-Acetyl Cysteine is a well-documented inhibitor of the Nuclear Factor Kappa-B (NF-κB) signaling pathway. researchgate.netwikipedia.orgnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.gov
The inhibitory action of NAC on the NF-κB pathway is mediated through the suppression of IκB kinases (IKKα and IKKβ). albany.edunih.gov In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) activate the IKK complex. albany.edu This complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. researchgate.net The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes. researchgate.netalbany.edu
Research has shown that NAC can suppress the activation of IKKα and IKKβ induced by stimuli like TNF-α. albany.edunih.gov By inhibiting these kinases, NAC prevents the phosphorylation and degradation of IκBα. albany.edu This, in turn, sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent activation of pro-inflammatory gene expression. researchgate.netalbany.edu This mechanism underscores NAC's anti-inflammatory properties. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38 MAPK, ERK pathway)
N-Acetyl Cysteine's influence on Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the p38 MAPK and Extracellular signal-Regulated Kinase (ERK) pathways, is complex and appears to be context-dependent. atsjournals.orgnih.gov These pathways are critical in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Several studies have demonstrated that NAC can inhibit the activation of p38 MAPK. nih.goversnet.org For instance, in human pulmonary vascular endothelial cells, NAC was found to attenuate TNF-α-induced activation of p38 MAPK and its upstream activators, MKK3/MKK6. nih.gov Similarly, in human airway smooth muscle cells, NAC inhibited IL-1β-induced p38 MAPK activation. ersnet.org
Conversely, the effect of NAC on the ERK pathway can be stimulatory. In articular chondrocytes, NAC was shown to dose-dependently activate the phosphorylation of ERK. nih.gov This activation was also observed in other studies, suggesting a potential role for NAC in promoting cell survival through the ERK pathway. oup.com However, the cellular environment, such as the presence or absence of serum, can significantly alter NAC's effects on MAPK pathways. atsjournals.orgnih.gov In a serum-depleted environment, NAC was found to inhibit lipopolysaccharide (LPS)-induced activation of ERK and p38 MAPK, whereas in the presence of serum, it enhanced LPS-induced p38 MAPK phosphorylation. atsjournals.orgnih.gov
Table 3: Effects of N-Acetyl Cysteine on MAPK Signaling Pathways
| Pathway | Effect of NAC | Cellular Context/Stimulus | Reference |
|---|---|---|---|
| p38 MAPK | Inhibition | TNF-α-stimulated endothelial cells | nih.gov |
| p38 MAPK | Inhibition | IL-1β-stimulated airway smooth muscle cells | ersnet.org |
| p38 MAPK | Inhibition | LPS-stimulated macrophages (serum-depleted) | atsjournals.orgnih.gov |
| p38 MAPK | Enhancement | LPS-stimulated macrophages (serum-replete) | atsjournals.orgnih.gov |
| ERK | Activation | Human and bovine chondrocytes | nih.gov |
| ERK | Activation | Kidney epithelial cells | oup.com |
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation and Antioxidant Gene Induction (e.g., SOD, GPx, GST, HO-1, NQO1)
N-Acetyl Cysteine can modulate the activity of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2), a master transcriptional regulator of the cellular antioxidant response. nih.gov Under basal conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. mdpi.com Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. mdpi.com In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of genes encoding antioxidant and detoxifying enzymes.
While NAC is known to support the synthesis of glutathione, a key cellular antioxidant, its direct role in activating the Nrf2 pathway is also recognized. nih.gov Studies have shown that NAC treatment can lead to the upregulation of Nrf2 expression and subsequent induction of its target genes. nih.gov These genes include superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione S-transferases (GSTs), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comfrontiersin.org The activation of the Nrf2/HO-1 pathway has been implicated in the protective effects of NAC in various models of cellular stress. frontiersin.org The mechanism may involve the ability of NAC and its metabolites to modify the redox-sensitive cysteine residues on Keap1, thereby disrupting the Keap1-Nrf2 interaction and promoting Nrf2 activation. mdpi.comnih.gov
Regulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2, Caspases)
N-Acetyl Cysteine exerts regulatory effects on apoptosis, or programmed cell death, by modulating the expression and activity of key pro-apoptotic and anti-apoptotic proteins. nih.govjneurosci.org Its impact on apoptosis can be context-dependent, sometimes preventing and other times inducing cell death.
In many instances, NAC demonstrates anti-apoptotic effects by counteracting oxidative stress-induced apoptosis. arvojournals.orgnih.gov This protection is often associated with a decrease in the expression of the pro-apoptotic protein Bax and an increase in the expression of the anti-apoptotic protein Bcl-2. arvojournals.orgresearchgate.net The ratio of Bax to Bcl-2 is a critical determinant of mitochondrial outer membrane permeabilization, a key event in the intrinsic apoptotic pathway. By altering this ratio in favor of survival, NAC can prevent the release of cytochrome c from the mitochondria. plos.org
Furthermore, NAC has been shown to inhibit the activation of caspases, which are the executioners of apoptosis. nih.govmdpi.com Specifically, NAC can attenuate the activation of initiator caspases like caspase-9 (involved in the intrinsic pathway) and caspase-8 (involved in the extrinsic pathway), as well as the executioner caspase, caspase-3. nih.govnih.gov
Conversely, under certain conditions, high concentrations of NAC have been reported to induce apoptosis. nih.gov This pro-apoptotic effect can involve the upregulation of Bax, downregulation of Bcl-2, and the activation of caspase-9 and caspase-3, leading to the characteristic features of apoptosis. nih.gov
Table 4: Modulation of Apoptotic and Anti-Apoptotic Proteins by N-Acetyl Cysteine
| Protein | Function | Effect of NAC | Cellular Context | Reference |
|---|---|---|---|---|
| Bax | Pro-apoptotic | Downregulation (protective) / Upregulation (pro-apoptotic) | High glucose-treated conjunctival cells / H9c2 cells | nih.govarvojournals.org |
| Bcl-2 | Anti-apoptotic | Upregulation (protective) / Downregulation (pro-apoptotic) | PC3 cells / H9c2 cells | nih.govresearchgate.net |
| Caspase-3 | Executioner caspase | Inhibition (protective) / Activation (pro-apoptotic) | PAT-treated HEK293 cells / H9c2 cells | nih.govmdpi.com |
| Caspase-8 | Initiator caspase | Inhibition (protective) | Cd-exposed liver tissue | nih.gov |
Interactions with Cellular Macromolecules and Enzymes
N-acetylcysteine (NAC) exerts its biological effects through a multifaceted array of interactions with various cellular macromolecules and enzymes. These interactions are fundamental to its mechanisms of action, which span from direct enzymatic modulation to the protection of genetic material and the regulation of neurotransmitter systems.
Direct Enzymatic Activity Modulation (e.g., TrxR, GR, GPx, GST)
N-acetylcysteine has been shown to directly influence the activity of several key antioxidant enzymes. As a precursor to L-cysteine and subsequently glutathione (GSH), NAC plays a crucial role in replenishing intracellular GSH stores, which is essential for the function of various glutathione-dependent enzymes. invigormedical.com
Research has demonstrated that NAC treatment can enhance the activity of Glutathione S-transferase (GST). nih.gov Furthermore, studies in healthy individuals have shown that oral administration of NAC can lead to an increase in the activity of glutathione peroxidase (GPx). nih.gov GPx is a critical enzyme in the detoxification of reactive oxygen species (ROS), and its activity is dependent on the availability of GSH. ahajournals.org
In the context of viral infections such as SARS-CoV-2, which can disrupt cellular redox homeostasis, NAC administration has been observed to restore the diminished activities of several antioxidant enzymes. A study on COVID-19 patients found that treatment with NAC was associated with the restoration of serum levels of thioredoxin reductase (TrxR), glutathione reductase (GR), GPx, and GST. nih.gov This suggests that NAC can help re-establish the normal functioning of these vital enzymatic defense systems under conditions of oxidative stress.
| Enzyme | Effect of NAC Administration | Reference |
|---|---|---|
| Thioredoxin Reductase (TrxR) | Restored activity in COVID-19 patients | nih.gov |
| Glutathione Reductase (GR) | Restored activity in COVID-19 patients | nih.gov |
| Glutathione Peroxidase (GPx) | Increased activity in healthy individuals and restored activity in COVID-19 patients | nih.govnih.gov |
| Glutathione S-Transferase (GST) | Enhanced activity and restored activity in COVID-19 patients | nih.govnih.gov |
Influence on Protein Conformation and Stability (e.g., SARS-CoV-2 spike protein)
N-acetylcysteine can directly interact with proteins, influencing their structure and function. This is particularly evident in its effect on proteins with disulfide bonds. The thiol group in NAC can act as a reducing agent, cleaving these bonds and altering the protein's three-dimensional conformation. wikipedia.org
A notable example of this is the interaction of NAC with the spike protein of the SARS-CoV-2 virus. In silico studies have proposed that NAC can reduce the solvent-accessible disulfide bonds of the spike protein. chemrxiv.org This reduction perturbs the protein's functionally active conformation, which is crucial for its binding to the angiotensin-converting enzyme 2 (ACE2) receptor on human cells. chemrxiv.orgtandfonline.com Proteomics data have shown that NAC can form covalent conjugates with cysteine residues of the spike protein that were originally part of disulfide bonds. tandfonline.comresearchgate.net This conformational change has been shown to weaken the binding affinity of the spike protein to the ACE2 receptor, potentially inhibiting viral entry into host cells. chemrxiv.orgtandfonline.comresearchgate.net This mechanism highlights a direct physical interaction between NAC and a viral protein, leading to a functional consequence. NAC has also been found to reduce misfolded protein levels and ameliorate proteotoxicity through its interaction with heat shock proteins. nih.gov
Protection Mechanisms against DNA Damage in In Vitro Models
N-acetylcysteine exhibits a range of protective mechanisms against DNA damage in various in vitro models. nih.govoup.com Its primary mode of action in this regard is its potent antioxidant activity. By scavenging reactive oxygen species (ROS), NAC can prevent these damaging molecules from interacting with and modifying DNA. nih.govoup.com
The protective effects of NAC are also linked to its role as a precursor for glutathione synthesis. nih.govresearchgate.net Glutathione is a major intracellular antioxidant that plays a critical role in detoxifying mutagens and carcinogens, thereby protecting DNA from damage. oup.com Studies have shown that NAC can protect against DNA damage induced by various agents, including radiation and chemical mutagens. researchgate.netbiomedres.us For instance, in human lymphocytes, NAC has been shown to reduce DNA damage caused by copper sulphate, with evidence suggesting it may also have an adjuvant effect on DNA repair processes. biomedres.us Similarly, in HepG2 cells, NAC has been demonstrated to offer protection against lead-induced DNA damage. nih.gov The mechanisms underlying this protection are thought to involve both the direct scavenging of free radicals and the maintenance of a robust intracellular antioxidant defense system. researchgate.netnih.gov
| Cell Type | Damaging Agent | Observed Protective Effect of NAC | Reference |
|---|---|---|---|
| Human Lymphocytes | Copper Sulphate | Reduced DNA damage and potential adjuvant effect on DNA repair | biomedres.us |
| Human Fibroblasts | UVA, UVB, and Visible Radiation | Reduced level of DNA damage | researchgate.net |
| HepG2 Cells | Lead Nitrate | Significant reduction in the degree of DNA damage | nih.gov |
| HepG2 Cells | Cisplatin | Protected against DNA damage and cell apoptosis | researchgate.net |
Modulation of Neurotransmitter Systems and Receptors (e.g., NMDA, AMPA, Dopamine)
N-acetylcysteine has been shown to modulate several neurotransmitter systems in the central nervous system, which is an area of growing research interest. nih.govresearchgate.net Its effects are particularly noted in the glutamatergic and dopaminergic systems.
In the glutamatergic system, NAC can influence neurotransmission through its interaction with the cystine-glutamate antiporter. nih.gov This leads to an increase in extracellular glutamate, which can then act on various glutamate receptors. wikipedia.org Research suggests that NAC can modulate the activity of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. wikipedia.orgnih.govresearchgate.net Some studies indicate that the antidepressant-like effects of NAC may be mediated through AMPA receptors. nih.gov Furthermore, by restoring glutamate homeostasis, NAC may reduce the activation of certain NMDA receptors, which has been implicated in its therapeutic effects in models of Huntington's disease. oup.com
With regard to the dopaminergic system, NAC has demonstrated neuroprotective effects on dopamine neurons. mdpi.comnih.gov In animal models of Parkinson's disease, NAC has been shown to preserve the dopaminergic system and improve motor outcomes. mdpi.com Clinical studies have suggested that NAC may have a direct effect on the dopamine system in patients with Parkinson's disease, with observed increases in dopamine transporter binding in the brain. plos.orgdrperlmutter.com The mechanisms are thought to involve NAC's antioxidant properties, which protect dopamine neurons from oxidative stress-induced damage. plos.org
| Neurotransmitter System | Receptor/Transporter | Observed Effect of NAC | Reference |
|---|---|---|---|
| Glutamatergic | NMDA Receptor | Modulates receptor activity | wikipedia.orgnih.gov |
| AMPA Receptor | Mediates antidepressant-like effects | nih.gov | |
| Dopaminergic | Dopamine Transporter (DAT) | Increased binding in Parkinson's disease patients | plos.orgdrperlmutter.com |
Theoretical and Computational Chemistry of N Acetyl Cysteine
Quantum Chemical Characterization
Quantum chemical methods are instrumental in elucidating the electronic properties and energetic landscape of N-acetylcysteine.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It has been widely applied to study N-acetylcysteine, providing detailed information about its reactivity and interaction mechanisms. mdpi.comdergipark.org.tr DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G+(d) or 6-311G(d,p), are used to determine various quantum chemical descriptors that govern the molecule's behavior. mdpi.comdergipark.org.trnih.gov
Key reactivity descriptors for N-acetylcysteine determined through DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. mdpi.com A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to an acceptor, which is a key factor in its role as a corrosion inhibitor. mdpi.com The distribution of HOMO and LUMO densities reveals the active sites for these interactions. For NAC, these orbitals are often localized around the sulfur, oxygen, and nitrogen atoms. mdpi.com
Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These are fundamental properties related to the HOMO and LUMO energies, respectively.
Electronegativity (χ), Chemical Potential (ε), and Hardness (η): Electronegativity describes the power of an atom to attract electrons. mdpi.com Chemical potential is the negative of electronegativity, and hardness is a measure of the molecule's resistance to charge transfer. mdpi.com These global reactivity descriptors provide insights into the nature and intensity of interactions at interfaces, such as a metal surface. mdpi.com
Dipole Moment (μ): The dipole moment indicates the partial separation of electric charge within the molecule. mdpi.com A significant dipole moment, as found in NAC (e.g., a calculated value of 3.98 D), suggests the possibility of electrostatic interactions with charged species or surfaces. mdpi.com
Natural Atomic Charges: The distribution of partial charges on the atoms of NAC identifies nucleophilic and electrophilic centers. mdpi.com For instance, oxygen, nitrogen, and to some extent, sulfur atoms act as nucleophilic centers, contributing to the molecule's ability to adsorb onto surfaces like carbon steel. mdpi.com
Studies have shown that the theoretical results from DFT calculations are consistent with experimental data, for example, in explaining the corrosion inhibition mechanism of NAC on carbon steel and copper. mdpi.comdergipark.org.trnih.gov The calculations confirm that the inhibitor action involves chemisorption of NAC molecules on the metal surface, facilitated by the heteroatoms (O, N, S) and accompanied by van der Waals forces and electrostatic interactions. mdpi.comnih.govresearchgate.net
| Quantum Chemical Descriptor | Significance in N-Acetyl Cysteine | Typical Computational Method |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability; higher value correlates with better corrosion inhibition. mdpi.com | DFT (e.g., B3LYP/6-31G+(d)) mdpi.com |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability. mdpi.com | DFT (e.g., B3LYP/6-31G+(d)) mdpi.com |
| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to molecular stability and reactivity. | DFT (e.g., B3LYP/6-31G+(d)) mdpi.com |
| Dipole Moment (μ) | Indicates polarity and potential for electrostatic interactions. mdpi.com A value of 3.98 D has been reported. mdpi.com | DFT (e.g., B3LYP/6-31G+(d)) mdpi.com |
| Electronegativity (χ) | Describes the atom's power to attract electrons. mdpi.com | Calculated from EHOMO and ELUMO |
| Chemical Hardness (η) | Measures resistance to charge transfer, indicating stability. mdpi.com | Calculated from EHOMO and ELUMO |
Ab Initio Calculations for Energetic Profiles and Conformational Space Exploration
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to explore the conformational space and energetic profiles of N-acetylcysteine and its derivatives. acs.orgnih.govacs.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a detailed understanding of the molecule's potential energy surface.
A comprehensive conformational analysis of N-acetyl-l-cysteine-N-methylamide, a model for the cysteine residue in peptides, was performed using ab initio (RHF/6-31G(d)) and DFT (B3LYP/6-31G(d)) methods. acs.orgnih.gov This study explored the full conformational space, identifying numerous stable conformers and the transition states that connect them. acs.orgnih.gov Such analyses reveal the influence of the polar side chain on the conformational preferences of peptide structures. nih.govacs.org For instance, multidimensional conformational analysis predicted 81 possible structures for N-acetyl-l-cysteine-N-methylamide, with optimizations at higher levels of theory leading to some conformational migrations compared to earlier studies. acs.orgnih.gov
Ab initio calculations have also been used to investigate the thermal stability of related compounds. For example, studies on S-nitroso-N-acetylcysteine (SNAC) and S-nitroso-N-acetylpenicillamine (SNAP) used ab initio calculations to show that steric interactions in the dimerization reaction are a key factor in the enhanced stability of SNAP. rsc.orgrsc.org These calculations can estimate the steric strain and deformation energies involved in such reactions. rsc.org
The exploration of the potential energy surface helps in identifying low-energy conformations and understanding the pathways of interconversion between them. acs.orgacs.org This information is crucial for understanding how NAC and its derivatives interact with biological targets or other molecules.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a dynamic picture of N-acetylcysteine's behavior, complementing the static view from quantum chemical calculations.
Conformational Analysis and Interconversion Pathways
Molecular dynamics simulations are used to explore the conformational landscape of N-acetylcysteine in different environments. These simulations track the atomic motions over time, revealing the flexibility of the molecule and the transitions between different conformations. researchgate.netresearchgate.net By analyzing the trajectories from MD simulations, researchers can identify the most populated conformational states and the energetic barriers for interconversion. acs.org This is particularly important for understanding how NAC interacts with biological macromolecules, as the binding affinity can be highly dependent on the conformation of the ligand. chemrxiv.org For example, in silico analysis has shown that covalent conjugation of NAC can perturb the conformation of proteins like the SARS-CoV-2 spike protein. chemrxiv.org
Adsorption Mechanisms at Interfaces (e.g., metal surfaces)
Atomistic simulations, such as those based on Monte Carlo methods, are used to study the adsorption of N-acetylcysteine onto surfaces, which is particularly relevant to its application as a corrosion inhibitor. mdpi.comnih.gov These simulations can model the interaction between NAC molecules and a metal surface, such as Fe(110) for carbon steel, in the presence of a solvent. mdpi.com
Solvent Effects on Molecular Interactions
The solvent environment can significantly influence the structure, reactivity, and interaction of N-acetylcysteine. acs.orgnih.gov Computational studies often incorporate solvent effects, either implicitly using continuum models or explicitly by including solvent molecules in the simulation box. acs.org
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand and predict the interaction between a ligand, such as N-acetylcysteine, and a protein's active site.
Binding Affinity Predictions for Protein Active Sites (e.g., viral proteases)
Molecular docking studies have been employed to investigate the binding affinity of N-acetylcysteine with various protein active sites, notably viral proteases. For instance, in the context of SARS-CoV-2, the main protease (Mpro) is a crucial enzyme for viral replication, making it a prime target for inhibitors.
Computational studies have evaluated the binding abilities of NAC and its derivatives with the SARS-CoV-2 main protease. chemrxiv.orgchemrxiv.orgukrbiochemjournal.org In one such study, the binding affinity of N-acetylcysteine was calculated to be -4.24 kcal/mol. chemrxiv.orgchemrxiv.org This interaction involves the formation of hydrogen bonds with key amino acid residues in the active site of the protease, such as Cys145, His163, and Gly143. chemrxiv.orgchemrxiv.org Further molecular dynamics simulations have corroborated these findings, demonstrating stable binding of NAC at the Mpro catalytic site, with interactions observed with crucial residues like His41 and Cys145. nih.gov
Derivatives of NAC, such as NAC benzyl (B1604629) ester (NACBn), NAC ethyl ester (NACEt), and NAC amide (NACA), have also been investigated and were found to potentially bind more effectively to the SARS-CoV-2 protease than NAC itself. ukrbiochemjournal.orgresearchgate.net These studies highlight the potential of NAC and its analogs to interact with and possibly inhibit the function of viral proteases.
Interactive Data Table: Binding Affinities of N-Acetylcysteine and Related Compounds with SARS-CoV-2 Main Protease
| Compound | Binding Affinity (kcal/mol) | Interacting Residues in SARS-CoV-2 Mpro |
| N-acetylcysteine (NAC) | -4.24 chemrxiv.orgchemrxiv.org | Cys145, His163, Gly143 chemrxiv.orgchemrxiv.org |
| Zinc-acetylcysteine | -4.29 chemrxiv.orgchemrxiv.org | Gly143, Ser144, Cys145, Glu166 chemrxiv.org |
| Niclosamide | -7.5 chemrxiv.orgchemrxiv.org | Glu166, Cys145, His41 chemrxiv.org |
| Hydroxychloroquine | -6.66 chemrxiv.orgchemrxiv.org | Cys145, Glu166, Arg188 chemrxiv.org |
| NAC (alternative study) | -4.99 cellmolbiol.org | Asn142, Ser144, Gly143, Cys145, His163 cellmolbiol.org |
Ligand-Induced Conformational Changes in Biomolecules
The binding of a ligand to a protein can induce conformational changes in the biomolecule, which are often critical for its biological function. nih.govresearchgate.net Molecular dynamics (MD) simulations are a powerful tool to study these dynamic processes.
In the case of N-acetylcysteine, MD simulations have been used to explore its effect on the conformational stability of proteins like the SARS-CoV-2 spike protein. chemrxiv.org One study hypothesized that NAC could perturb the spike protein's conformation by reducing a solvent-accessible disulfide bond (Cys391-Cys525). chemrxiv.org The simulation showed that NAC initially binds near this disulfide bond and, over time, can lead to a weakening of the binding affinity between the spike protein and the ACE2 receptor. chemrxiv.org This suggests that NAC can induce conformational changes that may interfere with virus-host cell interaction. chemrxiv.orgtandfonline.com
These computational approaches allow for the visualization and analysis of how the binding of a small molecule like NAC can alter the three-dimensional structure and dynamics of a large biomolecule, providing insights into its mechanism of action. nih.gov
Theoretical Insights into Reaction Mechanisms (e.g., redox reactions with graphene oxide)
Theoretical chemistry provides valuable tools to elucidate the mechanisms of chemical reactions at a molecular level. Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. mdpi.comdergipark.org.trdergipark.org.tr
The reaction between N-acetylcysteine and graphene oxide (GO) has been a subject of theoretical investigation. rsc.org Graphene oxide, a material with various oxygen-containing functional groups, can be reduced by NAC. rsc.orgacs.org Theoretical modeling has been employed to understand the underlying reaction mechanisms. rsc.org
Research Applications of N Acetyl Cysteine in Materials Science and Biochemistry Non Clinical Focus
Application in Nanomaterial Synthesis and Functionalization
The synthesis and modification of nanomaterials are critical areas of modern materials science. NAC has emerged as a valuable molecule in this field due to its ability to act as both a reducing and a capping agent, influencing the size, stability, and surface properties of various nanoparticles.
N-Acetyl Cysteine plays a crucial role in the "green" synthesis of metallic nanoparticles, offering a biocompatible and straightforward method for their production. rsc.orgmdpi.com In the synthesis of silver nanoparticles (AgNPs), NAC can act as a bioreducing, capping, and even a gel-forming agent. rsc.orgrscf.ru This one-pot synthesis approach is valued for its simplicity and scalability. rsc.org The thiol group of NAC is particularly important as it can reduce silver ions to form nanoparticles. mdpi.comrscf.ru
The use of NAC allows for control over the characteristics of the resulting nanoparticles. For instance, studies have shown that using NAC in the synthesis of silver nanostructures can lead to the formation of silver nanoclusters (AgNCs) with an average diameter of around 5 nm. rsc.org These NAC-capped silver nanoclusters have been found to be negatively charged. rsc.orgrscf.ru The interaction between NAC and the silver surface often occurs through the sulfur atom of the thiol group, forming a "shell" around the nanoparticle "core". rsc.orgrsc.org This capping by NAC not only stabilizes the nanoparticles but also influences their biological interactions. rsc.org
Furthermore, NAC has been utilized in the synthesis of other metallic nanoparticles, such as gold nanoparticles (AuNPs). mdpi.comnih.gov In these systems, NAC can contribute to the stability of the nanoparticles in aqueous solutions. mdpi.com The ability to control the synthesis and properties of metallic nanoparticles using NAC opens up avenues for their application in various fields, including the development of materials with enhanced antimicrobial properties. rsc.orgrsc.org
Table 1: Influence of N-Acetyl Cysteine on Metallic Nanoparticle Synthesis
| Nanoparticle Type | Role of NAC | Resulting Nanoparticle Characteristics | Reference |
|---|---|---|---|
| Silver Nanoparticles (AgNPs) | Bioreducing, Capping, Gel-forming agent | Forms negatively charged silver nanoclusters (~5 nm diameter) with a NAC/Ag+ complex shell. rsc.orgrscf.ru | rsc.orgrscf.ru |
| Gold Nanoparticles (AuNPs) | Stabilizing agent | Enhances stability in aqueous solutions; can form spherical grafted Au/NALC nanoparticles (<10 nm). mdpi.com | mdpi.com |
N-Acetyl Cysteine is also employed in the processing of carbon-based nanomaterials like graphene oxide (GO) and carbon nanotubes (CNTs). NAC has been demonstrated to be an effective reducing agent for GO, converting it to reduced graphene oxide (rGO) at room temperature in a green and biocompatible manner. rsc.orgresearchgate.netnih.gov This mild reduction process is significant for biomedical applications where the biocompatibility of the resulting material is crucial. rsc.org
Spectroscopic analyses have confirmed that after the reduction process, NAC molecules adhere to the surface of the rGO. rsc.orgnih.govuniroma1.it This surface functionalization with NAC can prevent the GO-mediated oxidation of other molecules, such as glutathione (B108866). rsc.orgresearchgate.net Theoretical modeling suggests that NAC remains permanently bonded to the GO surface post-reduction, which alters the reactivity of the rGO. rsc.org
In the context of carbon nanotubes, NAC has been used in the development of electrochemical sensors. For instance, multi-walled carbon nanotubes (MWCNTs) modified with NAC have been used for the determination of various analytes. nih.govrsc.org In some sensor applications, nitrogen-doped carbon nanotubes are modified with gold nanoparticles, and NAC is the analyte of interest, showcasing the interaction between NAC and modified carbon surfaces. dntb.gov.uaresearchgate.net The presence of NAC can also influence the cytotoxicity of carbon nanotubes, with studies showing that NAC can offer protection against cellular damage caused by some types of CNTs. nih.gov
Investigations of N-Acetyl Cysteine in Metal-Ion Interactions and Corrosion Science
The ability of NAC to chelate metal ions and interact with metal surfaces has led to its investigation in coordination chemistry and as a corrosion inhibitor. nih.gov
N-Acetyl Cysteine is known to form complexes with various transition metal ions, including copper(II), zinc(II), nickel(II), cobalt(II), and manganese(II). acs.orgjocpr.comresearchgate.net The primary binding sites for these metal ions are the deprotonated carboxyl and thiol groups of NAC. acs.orgisca.in The nitrogen atom of the acetylated amino group is generally not involved in coordination. acs.org
The stability of these metal-NAC complexes varies depending on the metal ion, with the general trend in stability being Cu(II) > Zn(II) > Ni(II) > Co(II) > Mn(II). researchgate.net The stoichiometry of these complexes can also vary, with common ratios of metal to NAC being 1:1 and 1:2. jocpr.comresearchgate.net For instance, with lead(II), dimeric or oligomeric complexes form at lower ligand-to-metal ratios, while a tri-thiolate [Pb(NAC)₃]⁴⁻ complex dominates at higher ratios. nih.gov Similarly, with mercury(II), di-, tri-, and even tetra-thiolate complexes can form depending on the pH and ligand concentration. oup.com
These coordination complexes are of interest for understanding the biological roles and potential applications of NAC in metal detoxification. nih.govnih.govoup.com The formation of mixed-ligand ternary complexes, where NAC is a primary ligand and another molecule like an amino acid is a secondary ligand, has also been studied. jocpr.comisca.in
Table 2: Coordination of N-Acetyl Cysteine with Various Transition Metals
| Metal Ion | Proposed Coordination Mode | Stability Trend/Complex Species | Reference |
|---|---|---|---|
| Cu(II), Zn(II), Ni(II), Co(II), Mn(II) | Bidentate (S,O-coordination) | Stability: Cu(II) > Zn(II) > Ni(II) > Co(II) > Mn(II) | researchgate.net |
| Pb(II) | Thiolate coordination | Forms dimeric/oligomeric complexes and [Pb(NAC)₃]⁴⁻ | nih.gov |
| Hg(II) | Thiolate coordination | Forms Hg(NAC)₂²⁻, Hg(NAC)₃⁴⁻, and Hg(NAC)₄⁶⁻ | oup.com |
N-Acetyl Cysteine has been investigated as a corrosion inhibitor for various metals and alloys, including steel and copper alloys, in acidic environments. mdpi.comresearchgate.netmdpi.com Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process. mdpi.commdpi.com
The inhibition mechanism is typically a mix of physical and chemical adsorption. mdpi.comresearchgate.netmdpi.comnih.gov Chemical adsorption occurs through the coordination of the sulfur atom of the thiol group with the vacant d-orbitals of the metal atoms, forming stable covalent bonds (e.g., Cu-S). mdpi.com The unshared electrons of heteroatoms in NAC can also interact with the vacant d-orbitals of iron atoms. researchgate.net Physical adsorption can occur via van der Waals forces and electrostatic interactions. researchgate.netmdpi.comnih.gov
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that NAC can act as a mixed-type inhibitor, often with a predominant effect on the anodic (metal dissolution) or cathodic reaction depending on the system. mdpi.commdpi.com The inhibition efficiency of NAC can be quite high, reaching up to 90% for carbon steel in hydrochloric acid. researchgate.netmdpi.com The adsorption of NAC on the metal surface has been found to follow various adsorption isotherms, such as the Langmuir and Temkin isotherms. mdpi.commdpi.com
N-Acetyl Cysteine as a Research Tool in Cell Culture and Ex Vivo Systems
In the realm of cell biology research, N-Acetyl Cysteine is widely used as a supplement in cell culture media. rndsystems.cominsights.bio Its primary role in this context is as an antioxidant and a precursor to L-cysteine for the synthesis of intracellular glutathione (GSH), a major cellular antioxidant. rndsystems.combio-techne.comnih.govnih.gov
NAC is cell-permeable and, once inside the cell, it is deacetylated to form cysteine. insights.bio This cysteine can then be used for GSH synthesis, thereby replenishing cellular antioxidant defenses. frontiersin.org This property is particularly valuable in experiments where cellular oxidative stress is a factor, as NAC can protect cells from reactive oxygen species (ROS)-induced damage and cytotoxicity. nih.govfrontiersin.org However, some studies suggest that the protective effects of NAC can be independent of its ability to enhance GSH synthesis, possibly through direct scavenging of ROS or by influencing signaling pathways. nih.gov
NAC is a common component in various specialized media for growing and expanding different cell types, including organoids from tissues like the lung, liver, and pancreas. rndsystems.combio-techne.com It has also been shown to promote the ex vivo expansion of single circulating tumor cells (CTCs) by mitigating cellular stress, which is a significant challenge in cancer research. nih.gov In ex vivo studies, NAC-loaded nanosystems have been shown to be non-toxic to certain cell lines and can even have a positive effect on cell proliferation. mdpi.com These applications underscore the importance of NAC as a tool to maintain cell viability and function in in vitro and ex vivo research models. bio-techne.comfrontiersin.orgnih.gov
Table 3: List of Compounds
| Compound Name |
|---|
| N-Acetyl Cysteine |
| Silver Nitrate |
| Silver Nitrite |
| Silver Acetate |
| L-Cysteine |
| Graphene Oxide |
| Glutathione |
| Carbon Nanotubes |
| Copper |
| Zinc |
| Nickel |
| Cobalt |
| Manganese |
| Lead |
| Mercury |
| Platinum |
| Gold |
| Iron |
| Alanine |
| Methionine |
| Tryptophan |
| Aspartic Acid |
| Glutamic Acid |
| 4-Chlorocatechol |
| Quercetin |
| Ascorbic Acid |
| L-DOPA |
| Acetaminophen (B1664979) |
| Potassium Iodide |
| Sodium Dodecyl Sulfate |
| Polyethylene Glycol |
| Polyethylene Naphthalate |
| Sodium Citrate Dihydrate |
| Poly(lactic-co-glycolic acid) |
| Coumarin-6 |
| Chitosan |
| Buthionine Sulfoximine |
| Hydroquinone |
| Cisplatin |
| Glycerol |
| Colistin |
| Imipenem |
| Benzimidazole |
| 2,3-dimercapto-1-propanesulfonic acid |
| 2,3-dimercaptosuccinic acid |
| D-penicillamine |
| 2,3-dimercapto-1-propanol |
| β-lapachone |
| Taurolidine |
| Cystine |
| Glutamate |
Modulation of Cellular Differentiation Processes (e.g., osteogenesis)
N-Acetyl Cysteine (NAC) is recognized in non-clinical research for its capacity to modulate the differentiation of cells, particularly in the context of osteogenesis, the process of bone formation. researchgate.net Studies have demonstrated that NAC can function as an osteogenesis-enhancing molecule by stimulating the differentiation of osteogenic lineages. researchgate.netnih.gov This effect is observed through the marked enhancement of alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation, and an increase in mineralized matrix formation. researchgate.netnih.gov
Research involving rat bone marrow stromal cells and osteoblastic cell cultures has shown that the addition of NAC, typically in concentrations of 2.5 mM to 5.0 mM, leads to a consistent upregulation of bone-related gene markers. researchgate.netnih.gov These markers include Collagen I, osteopontin, and osteocalcin, which are crucial proteins in the formation of the bone matrix. researchgate.netnih.gov For instance, one study found that 5 mM NAC was the most effective concentration for promoting osteogenesis in human dental follicle stem cells (hDFSCs) and bone marrow stem cells. researchgate.netnih.gov The promotion of osteogenic differentiation by NAC is thought to be associated with an increase in cellular glutathione (GSH) following the uptake of NAC. mdpi.com However, some evidence suggests that the effects of NAC on osteogenic differentiation might be independent of GSH synthesis, potentially involving the activation of other signaling pathways like the ERK-MAPK pathway. mdpi.com
In vivo studies corroborate these in vitro findings. When a collagenous sponge containing NAC was implanted into a critical-size bone defect in a rat femur, it resulted in accelerated and more complete defect closure with thick, compact bone compared to the sponge alone. researchgate.netnih.gov Preconditioning osteoblast-like cells with NAC before transplantation has also been shown to enhance bone regeneration by protecting the transplanted cells from oxidative stress-induced apoptosis and dysfunction at the implant site. mdpi.comdntb.gov.ua This protective mechanism allows the transplanted cells to effectively contribute to bone deposition. mdpi.com Interestingly, while NAC promotes the differentiation of osteoblast-like cells, it does not appear to induce the initial differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) into osteoblast progenitors. researchgate.netmdpi.com Instead, it enhances the osteogenic activity of cells already committed to the osteoblastic lineage. researchgate.netmdpi.com
Table 1: Effect of N-Acetyl Cysteine on Osteogenic Markers in Cell Cultures
| Cell Type | NAC Concentration | Observed Effect | Key Gene Markers Upregulated | Reference |
|---|---|---|---|---|
| Rat Osteoblastic Cells | 2.5 mM - 5.0 mM | Enhanced ALP activity and mineralization. | Collagen I, Osteopontin, Osteocalcin | nih.gov |
| Human Dental Follicle Stem Cells (hDFSCs) | 5 mM | Strongest osteogenic differentiation. | RUNX2, COL1, OCN, OPN | nih.gov |
| Rat Femur Bone Marrow-Derived Osteoblast-Like Cells | 5 mM | Promoted osteogenic differentiation and enhanced antioxidant capability. | ALP activity, bone matrix-related genes | mdpi.com |
| Mouse Calvarial Cells | Not specified | Stimulated osteoblastic differentiation. | Not specified | mdpi.com |
Investigation of Oxidative Stress Pathways in Isolated Cells
N-Acetyl Cysteine is a cornerstone tool in biochemical research for investigating the intricate pathways of oxidative stress in isolated cell cultures. plos.org Its primary utility stems from its role as a potent antioxidant and a precursor to intracellular glutathione (GSH). mdpi.com Researchers utilize NAC to modulate the levels of reactive oxygen species (ROS), thereby elucidating the role of oxidative stress in various cellular processes, including apoptosis, inflammation, and cytotoxicity. spandidos-publications.comresearchgate.net
In typical experimental setups, cells are exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂), to induce oxidative stress. mdpi.comdntb.gov.ua Pre-treatment with NAC is then used to determine if the observed cellular effects are mediated by ROS. researchgate.net For example, studies have shown that NAC pre-incubation can prevent the disruption of intracellular redox balance, alleviate apoptosis, and negate the negative impact on cellular function caused by oxidative stress. mdpi.comdntb.gov.ua In human bronchial epithelial (16HBE) cells, NAC was the only one of three tested antioxidants that successfully abrogated ROS generation following silver exposure, thereby rescuing the cells from toxicity. biorxiv.org Similarly, in pancreatic Rin-5F cells treated with high glucose and palmitic acid to mimic glucolipotoxicity, NAC pre-treatment was found to restore redox homeostasis. plos.org
NAC's mechanism in these studies is often twofold: it can directly scavenge some reactive species and, more significantly, it replenishes the intracellular pool of GSH, a critical endogenous antioxidant. mdpi.comtandfonline.com By increasing GSH levels, NAC enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles. tandfonline.commdpi.com This has been demonstrated in various cell lines, including human choroidal endothelial cells, where NAC treatment led to a significant reduction in ROS. arvojournals.org However, it is important to note that under certain conditions, such as in the presence of specific metal ions or in certain cancer cell lines, NAC itself can paradoxically induce massive ROS production, leading to cell death. mdpi.commdpi.com This highlights the complexity of its interactions within different cellular contexts and its utility in probing the specific enzymes and pathways involved in ROS metabolism, such as NOX, SOD, and MPO. mdpi.com
Table 2: Research Findings on NAC's Role in Mitigating Oxidative Stress in Isolated Cells
| Cell Line | Stress Inducer | NAC Concentration | Key Finding | Reference |
|---|---|---|---|---|
| Rat Osteoblast-like Cells | Hydrogen Peroxide (50 μM) | 5 mM | Prevented disruption of redox balance and alleviated apoptosis. | mdpi.com |
| Human Choroidal Endothelial Cells (CECs) | VEGF (10-100 ng/ml) | 25 mM | Reduced VEGF-induced ROS increase by 44-63%. | arvojournals.org |
| Human Bronchial Epithelial (16HBE) Cells | Silver | Not specified | Abrogated ROS generation and rescued cells from silver toxicity. | biorxiv.org |
| Pancreatic Rin-5F Cells | High Glucose / High Palmitic Acid | 10 mM | Selectively restored redox homeostasis. | plos.org |
| Human Leukemia (HL-60) Cells | NAC itself | Not specified | Induced extensive ROS production, leading to cell death. | mdpi.com |
Studies on Redox Homeostasis in Various Cell Lines
N-Acetyl Cysteine is extensively used as a modulator of the intracellular redox state to study redox homeostasis in a variety of cell lines. spandidos-publications.com Redox homeostasis is the delicate balance between oxidizing and reducing species within a cell, crucial for normal cellular function. researchgate.net NAC's primary mechanism in maintaining this balance is its role as a stable and cell-permeable precursor of the amino acid L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH). mdpi.comtandfonline.com GSH is the most abundant non-protein thiol in cells and a key player in defending against oxidative damage. mdpi.commdpi.com
By supplementing cell cultures with NAC, researchers can effectively increase intracellular GSH levels, thereby bolstering the cell's antioxidant capacity. mdpi.comconsensus.app This allows for detailed investigation into the glutathione redox couple (GSH/GSSG), a primary indicator of the cellular redox environment. spandidos-publications.com Studies in H9c2 cells, a rat heart myoblast cell line, have used NAC to explore the effects of modulating this redox couple. spandidos-publications.com Research has also shown that in pancreatic cells under glucolipotoxic conditions, NAC pre-treatment restores redox homeostasis by increasing GSH levels and reducing the concentration of ROS-metabolizing enzymes. plos.org
Beyond simply boosting GSH, NAC also influences redox homeostasis by restoring systemic pools of other low-molecular-weight thiols and the sulfhydryl groups on proteins, such as mercaptoalbumin, which is a major antioxidant in plasma. mdpi.com It can also break disulfide bonds in proteins, releasing free thiols and further contributing to the reducing environment. mdpi.comtandfonline.com However, the effect of NAC is not always straightforwardly protective. Excessive levels of NAC can lead to a state of "reductive stress," an imbalance caused by an overabundance of reducing agents, which can also be detrimental to cells and inhibit functions like osteogenesis. nih.gov This dual nature makes NAC a valuable tool for exploring the nuanced regulation of cellular redox signaling and the consequences of its dysregulation in various cell lines, from fibroblasts to cancer cells. researchgate.netnih.gov
Table 3: Impact of N-Acetyl Cysteine on Redox Homeostasis Markers in Cell Lines
| Cell Line | Condition Studied | Key Effect of NAC | Measured Markers | Reference |
|---|---|---|---|---|
| Pancreatic Rin-5F Cells | Glucolipotoxicity | Restored redox homeostasis | GSH, Catalase | plos.org |
| Rat Femur Osteoblast-like Cells | Oxidative Stress (H₂O₂) | Increased cellular antioxidant capabilities | Total GSH | mdpi.com |
| Human Fibroblast-like (CCD-966SK) Cells | Normal Culture | Increased glutathione levels dose-dependently | GSH | mdpi.com |
| H9c2 Cells (Rat heart myoblasts) | Normal Culture (Excess NAC) | Caused a reduction of glutathione redox potential | GSH/GSSG ratio, Mitochondrial oxidation | spandidos-publications.com |
| Human Leukemia (HL-60) Cells | Normal Culture | Induced massive O₂•⁻ production | ROS, SOD, MPO | mdpi.com |
Advanced Biochemical Probes and Assays Utilizing N-Acetyl Cysteine Chemistry
The unique chemical properties of N-Acetyl Cysteine, particularly its nucleophilic thiol group, have been leveraged in the development of advanced biochemical probes and assays for non-clinical research. Its ability to participate in specific chemical reactions makes it both a target for detection and a component of detection systems.
One area of application is in the development of fluorescent probes designed to discriminate between structurally similar biological thiols like cysteine, homocysteine, and glutathione. rsc.org For example, a dual-signaling probe with aggregation-induced emission characteristics has been designed to selectively detect cysteine over NAC and other thiols. rsc.org The mechanism relies on the rapid intramolecular displacement of a chemical group by the amino group of cysteine, a reaction that is much slower with NAC, allowing for specific detection. rsc.org
Conversely, NAC itself is the target of specific quantitative assays. An assay kit for quantifying NAC in biological samples has been developed based on the deacetylation of NAC to generate cysteine, which then participates in a series of reactions to produce a stable fluorophore. mybiosource.com This method is specific and shows no interference from other thiol-based amino acids. mybiosource.com Spectrophotometric methods have also been developed, where NAC forms a colored complex with metal ions like Ruthenium(III), allowing for its micro-determination. opensciencepublications.com The binding of the metal ion to NAC's sulfur and amino groups is confirmed by techniques like FTIR and NMR spectroscopy. opensciencepublications.com
More advanced applications involve the use of isotopically labeled NAC in sophisticated imaging techniques. [1-13C] N-acetyl cysteine has been demonstrated as a novel probe for hyperpolarized 13C Magnetic Resonance Imaging (MRI) to monitor real-time glutathione redox chemistry in vivo. nih.gov In this method, the biochemical transformation of the hyperpolarized NAC, specifically the formation of a disulfide bond, generates a spectroscopically distinct product, allowing for non-invasive monitoring of redox status in different tissues, including tumors. nih.gov While NAC is a precursor for GSH synthesis, the direct formation of GSH was not detectable within the short observation window of these hyperpolarized experiments, highlighting NAC's role as a probe for other redox reactions. nih.gov These examples underscore the versatility of NAC's chemistry, enabling its use as a sophisticated tool in modern biochemical and materials science research.
Q & A
Q. What ethical considerations apply to computational data sharing for this compound research?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Anonymize datasets linked to clinical trials (e.g., SPECT imaging data) and obtain informed consent for secondary use. Cite original functionals and basis sets in computational studies to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
